molecular formula C18H16ClN3O4 B11084749 N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

Cat. No.: B11084749
M. Wt: 373.8 g/mol
InChI Key: GJFUVWMKTWFMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide typically involves multiple steps, starting with the preparation of the core pyrrolidin-2,5-dione structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the methoxybenzohydrazide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide

InChI

InChI=1S/C18H16ClN3O4/c1-26-14-7-5-11(6-8-14)17(24)21-20-15-10-16(23)22(18(15)25)13-4-2-3-12(19)9-13/h2-9,15,20H,10H2,1H3,(H,21,24)

InChI Key

GJFUVWMKTWFMRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.